![molecular formula C19H19N3O2 B6577627 3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide CAS No. 1210937-53-3](/img/structure/B6577627.png)
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide, commonly known as “MPA”, is an organic compound belonging to the class of heterocyclic compounds. It is a white solid, and is insoluble in water. MPA is used in a variety of research applications, including synthesis of other compounds, as a reagent in various reactions, and as a biological probe.
Wirkmechanismus
The mechanism of action of MPA is not fully understood. However, it is believed that MPA acts as an inhibitor of various enzymes, including cyclooxygenases and lipoxygenases. Additionally, it has been suggested that MPA may act as an inhibitor of the transcription factor NF-κB, which is involved in the regulation of inflammation, immunity, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA are not fully understood. However, it has been suggested that MPA may have anti-inflammatory, anti-apoptotic, and immunomodulatory effects. Additionally, MPA has been shown to inhibit the production of proinflammatory cytokines, such as TNF-α and IL-6, as well as the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of organic solvents, making it easy to work with. However, MPA is not soluble in water, which can limit its use in some experiments. Additionally, MPA is a relatively weak inhibitor of some enzymes, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPA. For example, further studies are needed to better understand the biochemical and physiological effects of MPA. Additionally, studies are needed to determine the mechanism of action of MPA and to identify potential novel uses for MPA in medicine. Additionally, further studies are needed to identify potential new synthetic routes for the synthesis of MPA. Finally, further studies are needed to identify potential new uses for MPA in scientific research.
Synthesemethoden
MPA can be synthesized in a variety of ways, including a reaction between 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine. This reaction proceeds via a nucleophilic acyl substitution, and yields MPA in a quantitative yield. Other methods for the synthesis of MPA include the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in dimethylformamide, and the reaction of 4-methoxyphenylacetic acid and 4-(1H-pyrazol-3-yl)phenylhydrazine in the presence of a catalytic amount of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
MPA has a wide variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide, which is a potential anti-inflammatory agent. MPA has also been used as a reagent in various reactions, such as the synthesis of 4-methoxy-N-(4-(1H-pyrazol-3-yl)phenyl)benzamide. Additionally, MPA has been used as a biological probe in studies of protein-protein interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-17-9-2-14(3-10-17)4-11-19(23)21-16-7-5-15(6-8-16)18-12-13-20-22-18/h2-3,5-10,12-13H,4,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBVKQAPKKSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

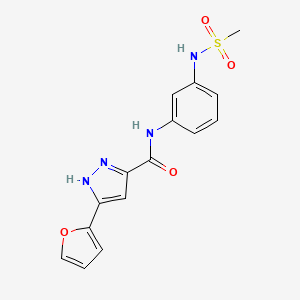
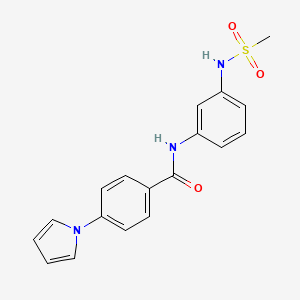
![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
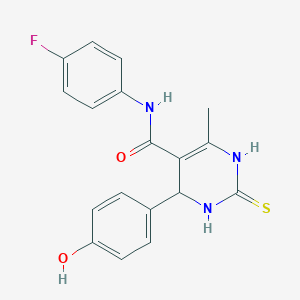
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)
![2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B6577594.png)
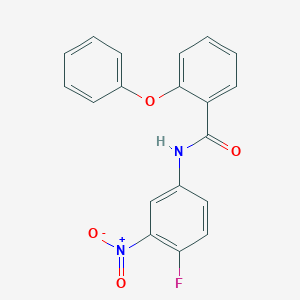
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)
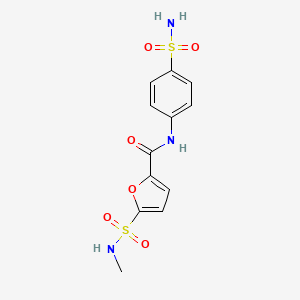
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)
![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)